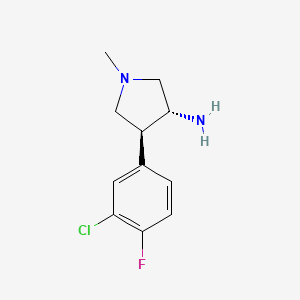
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1-methylpyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloro-4-fluoroaniline with a suitable electrophile under controlled conditions.
Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring. This step often requires the use of a base and a suitable solvent.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer, this compound. This can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in large quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-ethylpyrrolidin-3-amine: Differing by the presence of an ethyl group instead of a methyl group.
Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-2-amine: Differing by the position of the amine group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the combination of chloro and fluoro substituents, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C11H14ClFN2 |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-8(11(14)6-15)7-2-3-10(13)9(12)4-7/h2-4,8,11H,5-6,14H2,1H3/t8-,11+/m1/s1 |
InChI Key |
JBDSRAZSVJWEBJ-KCJUWKMLSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)

![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![4-Methyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B13335450.png)
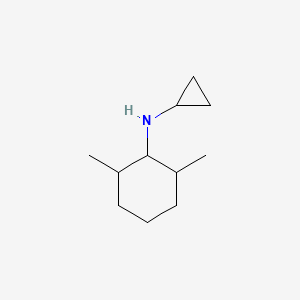
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)
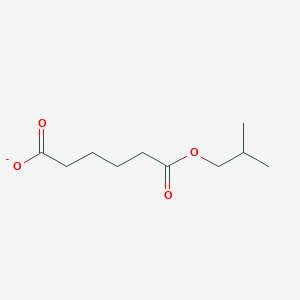


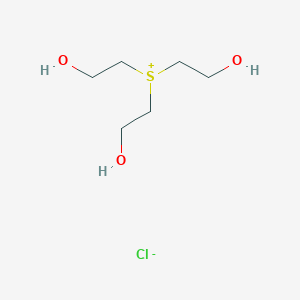
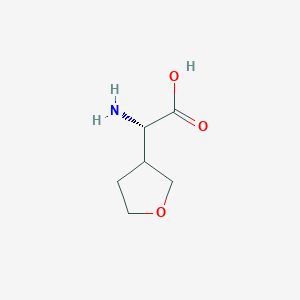
![1-(9-((1R,4R)-4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-8-oxo-8,9-dihydro-7H-purin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13335496.png)
